2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide
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Overview
Description
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a tributylstannyl group, which is a tin-containing substituent, attached to a propyl chain. The compound also features a prop-2-enamide moiety, which includes a double bond between the second and third carbon atoms of the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction between tributyltin hydride and an appropriate alkyl halide under radical conditions.
Amide Formation: The intermediate is then reacted with 2-methylprop-2-enamide in the presence of a suitable catalyst, such as a palladium complex, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of this compound.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-[3-(trimethylstannyl)propyl]prop-2-enamide: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
2-Methyl-N-[3-(triethylstannyl)propyl]prop-2-enamide: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
Uniqueness
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
113315-55-2 |
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Molecular Formula |
C19H39NOSn |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-methyl-N-(3-tributylstannylpropyl)prop-2-enamide |
InChI |
InChI=1S/C7H12NO.3C4H9.Sn/c1-4-5-8-7(9)6(2)3;3*1-3-4-2;/h1-2,4-5H2,3H3,(H,8,9);3*1,3-4H2,2H3; |
InChI Key |
PNPBRNDVNXRAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)C(=C)C |
Origin of Product |
United States |
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